molecular formula C9H7ClFIO2 B15246626 Ethyl4-chloro-2-fluoro-6-iodobenzoate

Ethyl4-chloro-2-fluoro-6-iodobenzoate

Cat. No.: B15246626
M. Wt: 328.50 g/mol
InChI Key: ITSGBQAOQLPFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-2-fluoro-6-iodobenzoate is a halogenated benzoate ester characterized by a benzene ring substituted with chlorine (Cl), fluorine (F), and iodine (I) at positions 4, 2, and 6, respectively, and an ethyl ester group at the carboxyl position. Its molecular formula is C₉H₇ClFIO₂, with a molecular weight of 328.35 g/mol (calculated from atomic masses: C=12, H=1, Cl=35.45, F=19, I=126.9, O=16).

Properties

Molecular Formula

C9H7ClFIO2

Molecular Weight

328.50 g/mol

IUPAC Name

ethyl 4-chloro-2-fluoro-6-iodobenzoate

InChI

InChI=1S/C9H7ClFIO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3

InChI Key

ITSGBQAOQLPFMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1I)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-2-fluoro-6-iodobenzoate typically involves the esterification of 4-chloro-2-fluoro-6-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-chloro-2-fluoro-6-iodobenzoate may involve a multi-step process starting from commercially available precursors. The process includes halogenation reactions to introduce the chloro, fluoro, and iodo groups, followed by esterification. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-fluoro-6-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (Cl, F, I) on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of 4-chloro-2-fluoro-6-iodobenzyl alcohol.

    Oxidation: Formation of 4-chloro-2-fluoro-6-iodobenzoic acid.

Scientific Research Applications

Ethyl 4-chloro-2-fluoro-6-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-fluoro-6-iodobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve interactions with nucleophilic sites on proteins or nucleic acids, leading to changes in their function or structure.

Comparison with Similar Compounds

Comparison with Ethyl 4-cyanobenzoate

Structural and Molecular Differences

Property Ethyl 4-chloro-2-fluoro-6-iodobenzoate Ethyl 4-cyanobenzoate
Substituents Cl (4), F (2), I (6) CN (4)
Molecular Formula C₉H₇ClFIO₂ C₁₀H₉NO₂
Molecular Weight 328.35 g/mol 175.18 g/mol
Key Functional Groups Halogens (Cl, F, I), ester Cyano (CN), ester
  • Electronic Effects: Both compounds feature electron-withdrawing groups (EWGs) on the aromatic ring. The halogens in the target compound (Cl, F, I) exert inductive effects, deactivating the ring toward electrophilic substitution. The cyano group in Ethyl 4-cyanobenzoate is a stronger EWG, further reducing ring reactivity compared to halogens .
  • Solubility and Lipophilicity: The iodine substituent increases lipophilicity (logP ~3.5 estimated) compared to Ethyl 4-cyanobenzoate (logP ~1.8), which may enhance membrane permeability but reduce aqueous solubility.

Comparison with Other Halogenated Benzoates

General Trends in Halogenated Benzoates

Compound Substituents Molecular Weight (g/mol) Key Properties
Ethyl 4-fluorobenzoate F (4) 168.15 High polarity; used in drug intermediates
Ethyl 2,4-dichlorobenzoate Cl (2,4) 219.05 Moderate lipophilicity; agrochemical use
Ethyl 4-iodobenzoate I (4) 276.05 Low solubility; radiopharmaceutical applications
  • Reactivity : Fluorine’s high electronegativity enhances stability in harsh conditions, whereas iodine’s polarizability may facilitate nucleophilic substitution.
  • Applications : Multi-halogenated analogs like the target compound are understudied but could serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s utility as a leaving group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.